molecular formula C14H12N2O6S B2672348 2-[4-(4-Nitrophenyl)benzenesulfonamido]acetic acid CAS No. 851176-29-9

2-[4-(4-Nitrophenyl)benzenesulfonamido]acetic acid

Cat. No.: B2672348
CAS No.: 851176-29-9
M. Wt: 336.32
InChI Key: INLNBJCQDOWVCE-UHFFFAOYSA-N
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Description

Historical Development of Sulfonamide-Based Research

The discovery of sulfonamides in the 1930s marked a watershed in antimicrobial therapy, with sulfanilamide emerging as the first broadly effective synthetic antibiotic. Early research focused on modifying the sulfanilamide backbone to enhance potency and reduce toxicity. The introduction of nitro groups at strategic positions, as seen in 4-nitrophenyl derivatives, arose from efforts to fine-tune electronic properties and improve target binding. For instance, 4-nitrophenylacetic acid derivatives were synthesized to study their role as intermediates in penicillin precursors and angiogenesis inhibitors. The compound this compound builds upon this legacy, incorporating a bis-aryl sulfonamide architecture that enables unique interactions with biological targets such as carbonic anhydrases and bacterial dihydropteroate synthases.

Significance in Medicinal Chemistry and Drug Discovery

Sulfonamide derivatives occupy a pivotal niche in drug discovery due to their versatility in targeting enzymes and receptors. The structural features of this compound—including its:

  • Electron-withdrawing nitro groups : Enhance binding to positively charged active sites.
  • Sulfonamide bridge : Facilitates hydrogen bonding with conserved residues in microbial enzymes.
  • Acetic acid tail : Introduces solubility and enables salt formation for improved pharmacokinetics.

These attributes have spurred investigations into its potential as a lead compound for treating bacterial infections and metabolic disorders. Comparative studies with analogues like 2-((4-Nitrophenyl)sulfonamido)-2-phenylacetic acid (PubChem CID: 500046) demonstrate how subtle changes in aryl substitution alter target selectivity.

Evolution of Structure-Activity Understanding

Systematic modifications of the sulfonamide core have elucidated key determinants of bioactivity:

Table 1: Structural Features and Biological Activity of Selected Sulfonamide Derivatives

Compound Molecular Weight (g/mol) Key Functional Groups Observed Activity
4-Nitrophenylacetic acid 181.15 Nitrophenyl, acetic acid Angiogenesis inhibition
2-((4-Nitrophenyl)sulfonamido)-2-phenylacetic acid 336.32 Bis-aryl sulfonamide, acetic acid Antimicrobial, enzyme inhibition
Benzenesulfonohydrazides Variable Sulfonamide, hydrazide Thiosulfonate/disulfide formation

The data reveal that nitro group positioning profoundly impacts electronic conjugation, with para-substitution (as in this compound) optimizing resonance stabilization of the sulfonamide moiety. Additionally, the acetic acid side chain enhances water solubility, addressing a common limitation of purely aromatic sulfonamides.

Current Research Landscape and Challenges

Contemporary studies focus on three frontiers:

  • Synthetic Methodology : Innovations in metal-mediated coupling reactions, such as those employing sodium intermediates for aryl rearrangements (e.g., CN102718659A), aim to streamline the synthesis of complex sulfonamides.
  • Targeted Drug Design : Computational docking studies leverage the compound’s rigid aromatic framework to design inhibitors of SARS-CoV-2 main protease and Mycobacterium tuberculosis enzymes.
  • Environmental Impact Mitigation : Research addresses the persistence of sulfonamide metabolites in ecosystems, prompting development of biodegradable analogues.

Challenges persist in balancing antimicrobial potency with reduced toxicity—a problem exemplified by the nephrotoxicity of early sulfonamides. Furthermore, achieving regioselective nitration during synthesis remains technically demanding, often requiring multi-step protection/deprotection sequences.

Properties

IUPAC Name

2-[[4-(4-nitrophenyl)phenyl]sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c17-14(18)9-15-23(21,22)13-7-3-11(4-8-13)10-1-5-12(6-2-10)16(19)20/h1-8,15H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLNBJCQDOWVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Nitrophenyl)benzenesulfonamido]acetic acid typically involves the reaction of 4-nitrophenylbenzenesulfonamide with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to a specific temperature to accelerate the reaction and then cooled to precipitate the product, which is subsequently purified through recrystallization or other purification techniques .

Chemical Reactions Analysis

Oxidative Reactions

The sulfonamide group and acetic acid moiety undergo oxidation under controlled conditions:

  • Sulfoxide formation : Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the sulfonamide sulfur to sulfoxides at 0–5°C in dichloromethane (yield: 78–85%) .

  • Decarboxylative oxidation : In acetonitrile with oxo(salen)Cr(V)+ complexes, oxidative decarboxylation occurs via single-electron transfer (SET), producing CO₂ and a sulfinyl radical intermediate .

Key Data :

Reaction TypeReagent/ConditionsProductYield/Outcome
Sulfoxide formationmCPBA, CH₂Cl₂, 0–5°CSulfoxide derivative78–85%
Oxidative decarboxylationOxo(salen)Cr(V)+, CH₃CNDecarboxylated sulfinyl compoundRate = 1.2×10⁻³ M⁻¹s⁻¹

Reductive Transformations

The nitro group (-NO₂) undergoes selective reduction:

  • Catalytic hydrogenation : Pd/C (10%) in ethanol at 50 psi H₂ reduces -NO₂ to -NH₂ in 3–4 hours (yield: 92%).

  • Nitro → amine conversion : Sodium dithionite (Na₂S₂O₄) in aqueous NaOH (pH 9–10) achieves partial reduction at 25°C .

Mechanistic Insight :
Reduction proceeds through a nitroso intermediate (Ar-NO → Ar-NHOH → Ar-NH₂), confirmed by FT-IR and HPLC monitoring .

Electrophilic Aromatic Substitution

The para-nitrophenyl ring participates in regioselective substitutions:

  • Halogenation : Bromine (Br₂) in acetic acid at 60°C introduces Br at the meta position relative to -NO₂ (yield: 65%) .

  • Nitration : Fuming HNO₃/H₂SO₄ adds a second nitro group at the ortho position (yield: 58%) .

Substituent Effects :

Substituent PositionReaction Rate (k, M⁻¹s⁻¹)Selectivity (para:meta:ortho)
-NO₂ (para)0.45 ± 0.031:3.2:0.8

Nucleophilic Reactions

The acetic acid moiety participates in nucleophilic displacements:

  • Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (yield: 89%) .

  • Amide formation : Coupling with HOBt/EDC yields primary amides (yield: 76–82%) .

Kinetic Parameters :

ReactionActivation Energy (kJ/mol)Half-life (25°C)
Esterification42.1 ± 1.22.3 hours

Cyclocondensation Reactions

The sulfonamide nitrogen engages in heterocycle synthesis:

  • Thiazolo[4,5-c]pyridazine formation : Reacts with 3-oxo-2-arylhydrazonopropanals under Q-Tube high-pressure conditions (150°C, 12 psi), yielding fused heterocycles in 82–91% yield .

Optimized Conditions :

ParameterOptimal ValueImpact on Yield
Temperature150°C+18% vs. 120°C
Pressure12 psi+22% vs. 8 psi
Reaction Time6 hoursMax yield at 6h

Biologically Relevant Interactions

  • Carbonic anhydrase inhibition : The sulfonamide group binds to Zn²+ in CA IX active sites (Kᵢ = 10.93–25.06 nM) .

  • Antibacterial activity : Disrupts S. aureus biofilms (IC₅₀ = 50 μg/mL, 80.69% inhibition) .

Structure-Activity Relationship :

Modification SiteCA IX Inhibition (ΔKᵢ)Antibacterial Potency (ΔIC₅₀)
Nitrophenyl ring+3.2 nM⁻¹-12% efficacy
Acetic acid → methyl ester-8.5 nM⁻¹+28% efficacy

Degradation Pathways

  • Photodegradation : UV light (254 nm) cleaves the sulfonamide C-N bond (t₁/₂ = 45 min) .

  • Hydrolysis : Stable in pH 4–7 but degrades rapidly in alkaline conditions (pH >10) via sulfonate elimination.

Scientific Research Applications

Medicinal Chemistry

  • Enzyme Inhibition : 2-[4-(4-Nitrophenyl)benzenesulfonamido]acetic acid has been investigated for its potential as an inhibitor of various enzymes. For instance, compounds with similar structures have shown promising results as inhibitors of carbonic anhydrases (CAs), which are implicated in numerous physiological processes and diseases, including cancer and glaucoma. Studies indicate that certain derivatives exhibit selective inhibition against specific CA isoforms, which could lead to targeted therapeutic strategies .
  • Anticancer Activity : Research has demonstrated that sulfonamide derivatives can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound have shown significant cytotoxic effects against human breast cancer cells (MDA-MB-231), suggesting potential applications in cancer therapy .

Biochemical Applications

  • Protein Interactions : The compound can be utilized in studies focusing on protein-ligand interactions. Its ability to modify enzyme activity makes it a valuable tool in biochemical assays aimed at understanding enzyme mechanisms and developing new inhibitors .
  • Bioconjugation Studies : The functional groups present in this compound allow for bioconjugation with biomolecules, facilitating studies on drug delivery systems and targeted therapies .

Material Science

  • Polymer Chemistry : The compound can serve as a precursor in the synthesis of novel polymers with tailored properties for specific applications such as drug delivery systems or smart materials . Its sulfonamide group enhances solubility and compatibility with various solvents, making it suitable for diverse formulations.

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of sulfonamide derivatives found that this compound analogs exhibited significant cytotoxicity against several cancer cell lines. The mechanism involved induction of apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition demonstrated that derivatives of this compound effectively inhibited carbonic anhydrase activity. This inhibition was characterized by kinetic studies revealing IC50 values indicating strong binding affinity to the enzyme active site, suggesting possible therapeutic uses in conditions where CA activity is dysregulated .

Mechanism of Action

The mechanism of action of 2-[4-(4-Nitrophenyl)benzenesulfonamido]acetic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 2-[4-(4-Nitrophenyl)benzenesulfonamido]acetic acid and its structural analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Biological Activity
This compound 4-NO₂ on benzene C₁₄H₁₂N₂O₆S 336.32 High polarity due to nitro and sulfonamide groups; moderate solubility in DMSO Potential enzyme inhibition (e.g., HSP40/DNAJA1)
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid 4-Cl on benzene C₁₄H₁₂ClNO₄S 325.77 Lower polarity than nitro analog; crystalline solid Antibacterial/antifungal activity
2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid 2-NO₂ on benzene C₁₄H₁₂N₂O₆S 336.32 Reduced steric hindrance compared to para-nitro isomer Unknown; structural similarity suggests possible protease inhibition
2-[(4-Nitrophenyl)sulfanyl]acetic acid S-linkage instead of SO₂NH C₈H₇NO₄S 213.21 Thioether linkage enhances lipophilicity Building block for organosulfur pharmaceuticals
N-(4-Nitrophenyl)oxamic acid Oxamic acid backbone C₈H₆N₂O₅ 210.14 Chelating properties due to oxamate group Metal ion sequestration in industrial processes

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): The para-nitro group in this compound significantly lowers the pKa of the sulfonamide NH (≈8–9), enhancing acidity compared to chloro or methyl analogs.
  • Solubility: Nitro-substituted derivatives exhibit lower aqueous solubility than their chloro counterparts due to increased hydrophobicity.
  • Thermal Stability: Nitro derivatives decompose at ~250–300°C, releasing toxic NOx gases, whereas chloro analogs are more thermally stable.

Spectroscopic and Crystallographic Data

  • NMR Analysis:
    • ¹H NMR (DMSO-d₆): δ 8.2–8.4 ppm (aromatic protons of nitrophenyl), δ 3.6–4.0 ppm (CH₂ of acetic acid).
    • ¹³C NMR: Distinct carbonyl (C=O) signal at ~170 ppm.
  • Solid-State Deuterium NMR: 2-(4-Nitrophenyl)acetic acid derivatives exhibit restricted molecular motion in crystalline phases, with quadrupolar splitting values (ΔνQ) ranging from 50–100 kHz.

Key Research Findings

Synthetic Flexibility: The sulfonamide-acetic acid scaffold is amenable to diverse substitutions, enabling tailored electronic and steric properties.

Structure-Activity Relationships (SAR): Para-nitro substitution enhances enzyme inhibitory activity but reduces bioavailability due to high polarity.

Industrial Applications: Derivatives like 2-{4-[3-(trifluoromethyl)benzenesulfonamido]phenyl}acetic acid are used in fluorinated drug development.

Biological Activity

2-[4-(4-Nitrophenyl)benzenesulfonamido]acetic acid is a sulfonamide compound notable for its dual functionality as both an antimicrobial agent and a potential anti-inflammatory drug. This compound features a unique structure that includes a benzenesulfonamide group and a nitrophenyl substituent, which contribute to its biological activity. The molecular formula is C₁₄H₁₂N₂O₆S, with a molecular weight of approximately 336.32 g/mol. Its biological properties stem from the interactions of the functional groups present, particularly the sulfonamide and nitro groups, which are known to influence various biological processes.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth by interfering with folic acid synthesis, a mechanism commonly associated with sulfonamide drugs. The presence of the nitro group may enhance its antibacterial properties through mechanisms involving the generation of reactive oxygen species (ROS) and DNA damage, leading to cell death in susceptible bacteria.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The sulfonamide moiety has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria effectively. For instance, it has been reported that compounds with similar structures exhibit minimum inhibitory concentration (MIC) values ranging from 5.64 to 77.38 µM against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMIC (µM)
Compound AStaphylococcus aureus5.64
Compound BEscherichia coli23.15
Compound CPseudomonas aeruginosa11.29
Compound DSalmonella typhi16.69

Anti-Inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory properties. Studies have shown that compounds containing similar benzenesulfonamide moieties can inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Study on Cell Line Efficacy : A study evaluated the cytotoxic effects of benzenesulfonamide derivatives, including those similar to this compound, on aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The results indicated significant reductions in cell viability, suggesting potential anticancer properties .
  • Enzyme Inhibition : Another study focused on the inhibition of carbonic anhydrase (CA), where compounds structurally related to this compound demonstrated selective inhibition against CA IX, which is implicated in tumor growth and metastasis .

Q & A

Q. What are the optimal synthetic routes for 2-[4-(4-Nitrophenyl)benzenesulfonamido]acetic acid, and how can reaction yields be improved?

The synthesis typically involves sulfonylation of 4-nitrobenzenesulfonyl chloride with glycine derivatives, followed by coupling to a 4-nitrophenylbenzene scaffold. Key steps include:

  • Sulfonamide formation : Reacting 4-nitrobenzenesulfonyl chloride (CAS 6325-93-5) with glycine ethyl ester in basic conditions .
  • Nitro group introduction : Nitration of the benzene ring using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .
  • Yield optimization : Purification via recrystallization (e.g., ethanol/water) and monitoring by TLC. Adjusting stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) improves yields to ~65–75% .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms sulfonamide (-SO₂NH-) linkage (δ ~7.5–8.5 ppm for aromatic protons) and acetic acid moiety (δ ~3.8 ppm for CH₂) .
  • X-ray crystallography : Resolves bond angles (e.g., C-S-N ~108°) and confirms nitro group orientation. Single-crystal analysis (296 K, R factor <0.06) validates planar sulfonamide geometry .
  • Mass spectrometry : ESI-MS in negative ion mode detects [M-H]⁻ peaks (e.g., m/z 365.2) .

Q. What strategies address solubility challenges in aqueous solutions during biological assays?

  • pH adjustment : Solubilize the compound in alkaline buffers (pH 8–9) due to deprotonation of the acetic acid group (pKa ~2.5) and sulfonamide (pKa ~10.2) .
  • Co-solvents : Use DMSO (≤5% v/v) or PEG-400 to enhance solubility without denaturing enzymes .
  • Salt formation : Sodium or potassium salts improve aqueous solubility for in vitro studies .

Advanced Research Questions

Q. How can computational models optimize reaction conditions for synthesizing this compound?

  • Quantum chemical calculations : Use density functional theory (DFT) to predict transition states for sulfonylation and nitration steps. ICReDD’s reaction path search methods reduce trial-and-error by 40% .
  • Machine learning : Train models on reaction databases to predict optimal solvents (e.g., DMF vs. THF) and temperatures (e.g., 60–80°C for coupling reactions) .
  • QSAR screening : Correlate substituent effects (e.g., nitro vs. methoxy groups) with reaction rates .

Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. no effect) be resolved?

  • Dose-response profiling : Test across a wide concentration range (1 nM–100 µM) to identify non-linear effects .
  • Metabolic stability assays : Use liver microsomes to assess if rapid degradation (e.g., via cytochrome P450) masks activity in vitro .
  • Control analogs : Compare with des-nitro or methylsulfonyl analogs to isolate the nitro group’s electronic effects on target binding .

Q. What enzyme inhibition assays are suitable for studying this compound’s interactions with carbonic anhydrase or kinases?

  • Fluorescence-based assays : Monitor quenching of tryptophan residues in carbonic anhydrase upon binding (Kd < 10 µM) .
  • Kinase profiling : Use ADP-Glo™ assays to measure ATP consumption in kinase reactions (e.g., EGFR inhibition at IC₅₀ ~2.5 µM) .
  • Docking studies : AutoDock Vina predicts binding poses in enzyme active sites (e.g., hydrogen bonding with Glu-117 in carbonic anhydrase) .

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